
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold is an organometallic compound that combines the properties of organic and inorganic chemistry. This compound features a benzene ring substituted with a benzylsulfanylmethyl group and a bromine atom, coordinated with a gold atom. The unique combination of these elements imparts distinctive chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold typically involves several steps:
-
Synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene
Electrophilic Aromatic Substitution: The benzene ring undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromobenzene.
Nucleophilic Substitution: The benzylsulfanylmethyl group is introduced via a nucleophilic substitution reaction, where benzylthiol reacts with a suitable alkylating agent in the presence of a base.
-
Coordination with Gold
- The synthesized 1-(Benzylsulfanylmethyl)-2-bromobenzene is then reacted with a gold precursor, such as gold chloride (AuCl₃), under specific conditions to form the final organometallic compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of the corresponding benzylsulfanylmethylbenzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Applications De Recherche Scientifique
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The benzylsulfanylmethyl group can participate in redox reactions, altering the electronic properties of the compound and affecting its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold can be compared with other similar organometallic compounds, such as:
1-(Benzylsulfanylmethyl)-2-chlorobenzene;gold: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and stability.
1-(Benzylsulfanylmethyl)-2-iodobenzene;gold: The presence of iodine instead of bromine imparts different electronic properties and reactivity.
1-(Benzylsulfanylmethyl)-2-bromobenzene;silver:
The uniqueness of this compound lies in its specific combination of substituents and the gold atom, which imparts distinctive chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
66197-32-8 |
|---|---|
Formule moléculaire |
C14H13AuBrS |
Poids moléculaire |
490.19 g/mol |
Nom IUPAC |
1-(benzylsulfanylmethyl)-2-bromobenzene;gold |
InChI |
InChI=1S/C14H13BrS.Au/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9H,10-11H2; |
Clé InChI |
NFRJVMOHHCZVAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2=CC=CC=C2Br.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
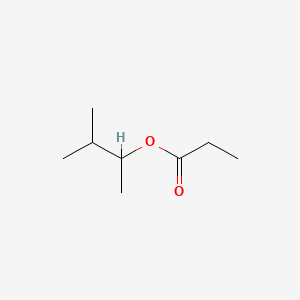
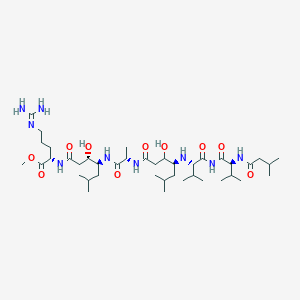
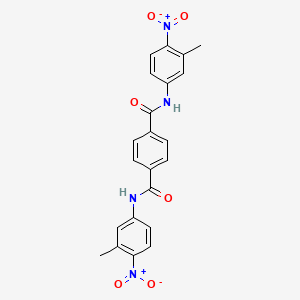

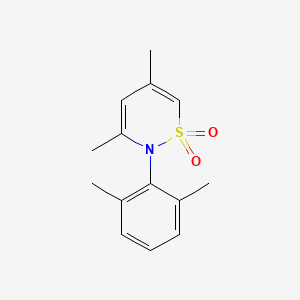
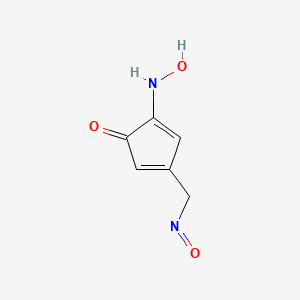
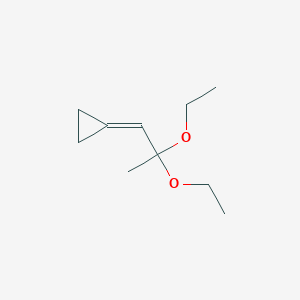

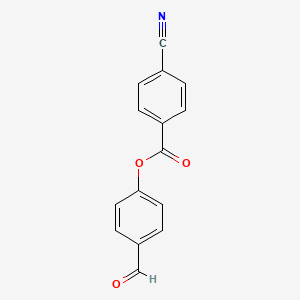
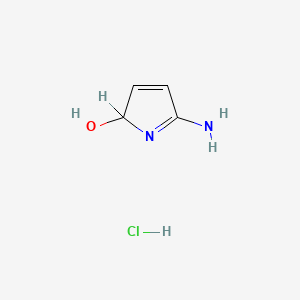
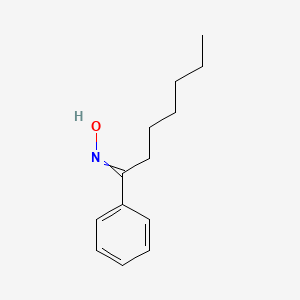
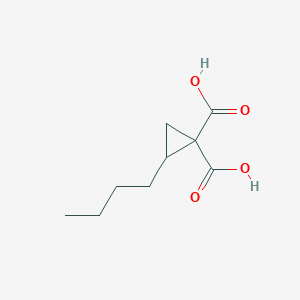
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
